5-Iodo-6-amino-1,2-benzopyrone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

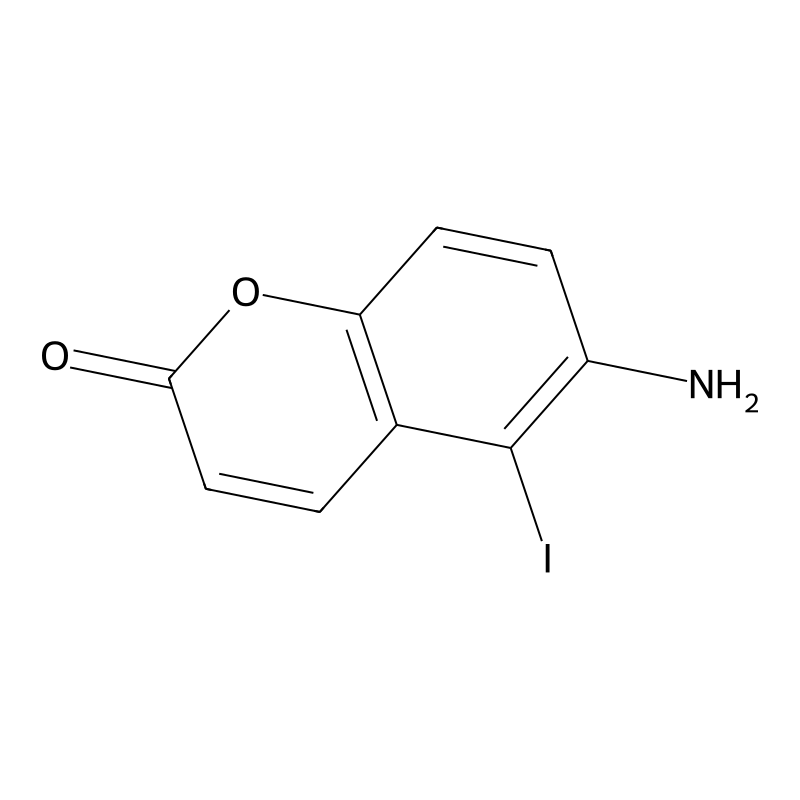

5-Iodo-6-amino-1,2-benzopyrone is a synthetic compound known for its diverse biological activities, particularly its role as an inhibitor of poly(ADP-ribose) synthetase. This compound features a benzopyrone structure, which is characterized by a fused benzene and pyrone ring. The presence of iodine at the 5-position and an amino group at the 6-position contributes to its unique chemical properties and biological functions.

Antiviral and Anticancer Properties

5-Iodo-6-amino-1,2-benzopyrone (INH2BP) has been studied for its potential to inhibit cancer cell growth and viral infections. Research suggests it may be a potent and selective inhibitor for both applications []. Patents have been filed describing INH2BP and its analogs as useful tools for suppressing tumor growth and various viral infections in mammals, including those associated with AIDS, herpes simplex virus (HSV), and cytomegalovirus (CMV) [, ].

The compound exhibits significant biological activity, particularly in neuroprotection and cancer therapy. Research has shown that 5-iodo-6-amino-1,2-benzopyrone protects against peroxynitrite-induced cell death, which is crucial in conditions like stroke and neurodegenerative diseases . Additionally, it has demonstrated anticancer properties by reverting malignant phenotypes in certain cancer cell lines . Its ability to inhibit apoptosis in heart-derived cells under oxidative stress further highlights its protective effects against cellular damage .

The synthesis of 5-iodo-6-amino-1,2-benzopyrone typically involves multi-step organic reactions. Common methods include:

- Starting Materials: The synthesis begins with appropriate benzopyrone precursors.

- Iodination: Introduction of iodine at the 5-position can be achieved through electrophilic aromatic substitution.

- Amination: The amino group is introduced at the 6-position using amination reactions, often employing amines under acidic or basic conditions.

- Purification: The final product is purified using techniques such as recrystallization or chromatography.

These methods can vary based on specific laboratory conditions and desired yields.

5-Iodo-6-amino-1,2-benzopyrone has several applications in biomedical research:

- Neuroprotection: Used in studies aimed at understanding its protective effects against neuronal damage.

- Cancer Therapy: Investigated for its potential to reverse malignant characteristics in cancer cells.

- Oxidative Stress Research: Explored for its ability to mitigate oxidative stress-induced apoptosis in various cell types .

Interaction studies have revealed that 5-iodo-6-amino-1,2-benzopyrone interacts specifically with poly(ADP-ribose) synthetase, leading to significant biological outcomes such as reduced cell death during oxidative stress conditions. These interactions are critical for developing therapeutic strategies aimed at treating conditions like stroke and cancer .

Several compounds share structural similarities with 5-iodo-6-amino-1,2-benzopyrone. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 6-Amino-1,2-benzopyrone | Lacks iodine; only amino group present | Primarily studied for its role in apoptosis |

| 5-Bromo-6-amino-1,2-benzopyrone | Bromine instead of iodine | Exhibits different reactivity and bioactivity |

| 5-Nitro-6-amino-1,2-benzopyrone | Nitro group at the 5-position | Known for antibacterial properties |

| 5-Chloro-6-amino-1,2-benzopyrone | Chlorine instead of iodine | Investigated for anti-inflammatory effects |

The unique combination of iodine substitution and amino functionality in 5-iodo-6-amino-1,2-benzopyrone distinguishes it from these similar compounds, contributing to its specific biological activities and therapeutic potential .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant